
1-(3-chlorophenyl)-N,N,5-trimethylpyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-chlorophenyl)-N,N,5-trimethylpyrazole-4-carboxamide, also known as CPTP, is a chemical compound that has been studied for its potential use in scientific research. CPTP is a pyrazole derivative that has shown promising results in various studies, making it a valuable tool for researchers in the field of biochemistry.
Mécanisme D'action
The mechanism of action of 1-(3-chlorophenyl)-N,N,5-trimethylpyrazole-4-carboxamide involves the inhibition of a protein called HSP90, which is involved in the regulation of various cellular processes. By inhibiting HSP90, 1-(3-chlorophenyl)-N,N,5-trimethylpyrazole-4-carboxamide can induce apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
1-(3-chlorophenyl)-N,N,5-trimethylpyrazole-4-carboxamide has been shown to have various biochemical and physiological effects. In addition to its anticancer properties, 1-(3-chlorophenyl)-N,N,5-trimethylpyrazole-4-carboxamide has also been shown to have anti-inflammatory effects, making it a valuable tool for researchers in the field of immunology. Additionally, 1-(3-chlorophenyl)-N,N,5-trimethylpyrazole-4-carboxamide has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(3-chlorophenyl)-N,N,5-trimethylpyrazole-4-carboxamide in lab experiments is its specificity for HSP90, making it a valuable tool for researchers studying the role of HSP90 in various cellular processes. However, one limitation of using 1-(3-chlorophenyl)-N,N,5-trimethylpyrazole-4-carboxamide is its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 1-(3-chlorophenyl)-N,N,5-trimethylpyrazole-4-carboxamide. One potential direction is the development of more specific and less toxic derivatives of 1-(3-chlorophenyl)-N,N,5-trimethylpyrazole-4-carboxamide, which could be used in a wider range of experiments. Additionally, further studies are needed to fully understand the mechanism of action of 1-(3-chlorophenyl)-N,N,5-trimethylpyrazole-4-carboxamide and its potential use in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 1-(3-chlorophenyl)-N,N,5-trimethylpyrazole-4-carboxamide involves the reaction of 3-chlorobenzoyl chloride with N,N,5-trimethylpyrazole-4-carboxamide in the presence of a base such as triethylamine. This reaction results in the formation of 1-(3-chlorophenyl)-N,N,5-trimethylpyrazole-4-carboxamide, which can be purified through various methods such as recrystallization or column chromatography.
Applications De Recherche Scientifique
1-(3-chlorophenyl)-N,N,5-trimethylpyrazole-4-carboxamide has been studied for its potential use in various scientific research applications. One such application is in the field of cancer research, where 1-(3-chlorophenyl)-N,N,5-trimethylpyrazole-4-carboxamide has shown promise as a potential anticancer agent. Studies have shown that 1-(3-chlorophenyl)-N,N,5-trimethylpyrazole-4-carboxamide can induce apoptosis, or programmed cell death, in cancer cells, making it a valuable tool for cancer researchers.
Propriétés
IUPAC Name |
1-(3-chlorophenyl)-N,N,5-trimethylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O/c1-9-12(13(18)16(2)3)8-15-17(9)11-6-4-5-10(14)7-11/h4-8H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHLARDKLTNTHJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC(=CC=C2)Cl)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chlorophenyl)-N,N,5-trimethylpyrazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

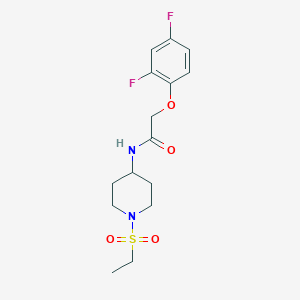
![1-(3-Hydroxypropylsulfanyl)-4-(3-methoxypropyl)-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B7538852.png)


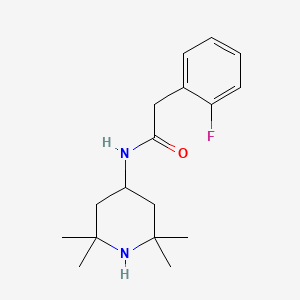
![2-(2,4-dimethylquinolin-3-yl)-N-[(2-pyrazol-1-ylpyridin-3-yl)methyl]acetamide](/img/structure/B7538890.png)
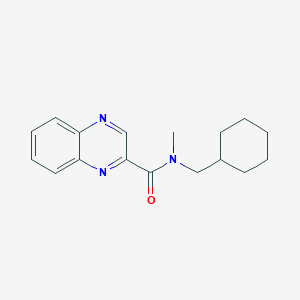
![2-[[5-oxo-4-(2-phenylethyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide](/img/structure/B7538907.png)
![5-bromo-N-[(4-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide](/img/structure/B7538912.png)
![5-chloro-4-[(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methyl]thiadiazole](/img/structure/B7538921.png)
![(4-Chloro-1-methylpyrrol-2-yl)-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone](/img/structure/B7538923.png)
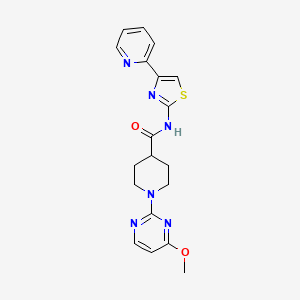
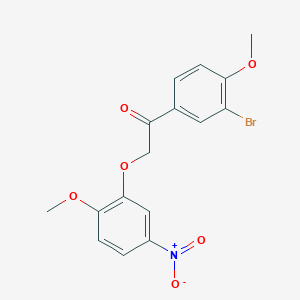
![N-[2-(methanesulfonamido)phenyl]-2-[4-(2-oxopyrrolidin-1-yl)phenoxy]acetamide](/img/structure/B7538952.png)